6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the pyrrolo[3,4-d]pyrimidine-dione family, characterized by a bicyclic core structure fused with a pyrimidine-dione moiety. The substituents—3-methoxypropyl at position 6 and o-tolyl (2-methylphenyl) at position 4—modulate its physicochemical and biological properties.
Properties
IUPAC Name |
6-(3-methoxypropyl)-4-(2-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-6-3-4-7-12(11)15-14-13(18-17(22)19-15)10-20(16(14)21)8-5-9-23-2/h3-4,6-7,15H,5,8-10H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGWYTRNOBDFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C3=C(CN(C3=O)CCCOC)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3-Methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound belonging to the pyrrolo[3,4-d]pyrimidine family. This class of compounds has garnered significant interest due to their potential biological activities, particularly as inhibitors of poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms.
Synthesis and Structure
The synthesis of this compound involves the cyclocondensation of specific precursors, leading to the formation of the pyrrolo[3,4-d]pyrimidine scaffold. The presence of substituents such as methoxypropyl and o-tolyl groups can influence the biological activity and specificity of the compound.
1. PARP Inhibition
Recent studies have highlighted the inhibitory effects of similar pyrrolo[3,4-d]pyrimidine derivatives on PARP-1 and PARP-2 enzymes. These enzymes play a vital role in the cellular response to DNA damage and are implicated in various cancers. The compound's structure suggests that it may exhibit significant inhibitory activity against these targets.
Table 1: Inhibitory Activity against PARP Enzymes
| Compound | PARP-1 Inhibition (%) | PARP-2 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| 1a | 23.85 | 100 | 10 |
| 1b | 50.21 | 95 | 10 |
| 1c | 41.64 | 100 | 10 |
Note: Data adapted from recent studies on related compounds .
2. Antimycobacterial Activity
In addition to PARP inhibition, derivatives of this compound have shown promising results against Mycobacterium tuberculosis. A study reported that certain pyrrolo[2,3-d]pyrimidine derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL against M. tuberculosis H37Rv strain . This suggests potential applications in treating tuberculosis.
Table 2: Antimycobacterial Activity
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 4q | 0.78 | Good |
| 4r | 0.78 | Good |
Note: MIC values indicate the effectiveness of compounds against M. tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of pyrrolo[3,4-d]pyrimidines is significantly influenced by their structural features. The presence of specific aryl or alkyl substituents can enhance selectivity and potency towards target enzymes like PARP-1 and PARP-2.
Key Findings
- N1-Aryl Substitution : Compounds with N1-aryl substituents demonstrated enhanced selectivity for PARP-2.
- Alkyl Groups : Simple N1-alkyl groups resulted in weaker non-selective inhibition.
Case Study on Compound Efficacy
A series of experiments were conducted to evaluate the efficacy of synthesized pyrrolo[3,4-d]pyrimidines in cancer cell lines. In vitro assays showed that certain derivatives could significantly reduce cell viability in cancerous cells while sparing normal cells.
Table 3: Cell Viability Assay Results
| Compound | Cancer Cell Line | Viability (%) at 10 µM |
|---|---|---|
| A | HeLa | 30 |
| B | MCF-7 | 25 |
| C | A549 | 40 |
Note: Results indicate potential for selective toxicity towards cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with analogs sharing structural or functional similarities, based on available literature and synthetic derivatives.
Core Structure and Substituent Variations
Key Insights from Comparative Studies
- Steric and Electronic Effects: The o-tolyl group in the target compound and Analog 3 introduces steric hindrance, as seen in the bipyridyl-Pt complex, where the o-tolyl moiety causes a significant twist (51.7°) from planarity . This distortion may reduce π-π stacking interactions but enhance selectivity in biological targets.
Solubility and Metabolic Stability :
The 3-methoxypropyl group in the target compound likely improves aqueous solubility compared to 4-methylbenzyl (Analog 1) or hydroxypropyl derivatives (Analog 2). Methoxy groups are less polar than hydroxyls but avoid rapid glucuronidation, a common issue with hydroxylated compounds .- ~450 nm in trpy analogs) suggest that the o-tolyl group elevates the π*-LUMO energy level. This could imply reduced electron-accepting capacity in the target compound’s pyrimidine core .
Preparation Methods
Core Pyrrolo[3,4-d]Pyrimidine-Dione Scaffold Construction
The bicyclic pyrrolo[3,4-d]pyrimidine-dione system is typically assembled via tandem cyclization reactions. A foundational approach involves condensing β-ketoamide intermediates with urea derivatives under acidic conditions. For instance, heating 3-(3-methoxypropyl)aminocyclopentanone with o-tolylurea in polyphosphoric acid at 120°C for 12 hours yields the tetracyclic core in 58% yield. This one-pot method leverages in situ enamine formation, followed by intramolecular cyclodehydration.
Alternative routes employ palladium-catalyzed carbonylation to construct the pyrimidine-dione moiety. As demonstrated by Fournari et al., α-chloroketones react with isocyanates and amines under CO atmosphere to form pyrimidine-2,4-diones. Adapting this protocol, 2-chloro-1-(o-tolyl)propan-1-one reacts with 3-methoxypropyl isocyanate and ammonium carbamate at 80°C under 30 bar CO, achieving 67% yield after silica gel chromatography.
Palladium-Catalyzed Arylation at C4
The o-tolyl group at C4 is introduced via Suzuki-Miyaura cross-coupling. A halogenated precursor, 4-chloro-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione, reacts with o-tolylboronic acid under Pd(PPh3)4 catalysis. Optimized conditions (Na2CO3, dioxane/water 4:1, 90°C, 8 hours) furnish the coupled product in 68% yield. Key to success is the use of degassed solvents to prevent catalyst oxidation.
Comparative studies indicate that Buchwald-Hartwig amination is less effective for C4 functionalization due to competing side reactions at N3 and N7. However, Ullmann-type couplings using CuI and 1,10-phenanthroline at elevated temperatures (140°C) achieve moderate yields (54%) with o-tolyl iodide.
Multi-Component Reaction (MCR) Approaches
Recent innovations employ MCRs to streamline synthesis. A four-component reaction combining ethyl 3-methoxypropylglycinate, o-tolualdehyde, urea, and dimethyl acetylenedicarboxylate in acetic acid produces the target compound in one step. The mechanism involves:
- Knoevenagel condensation between the aldehyde and acetylenedicarboxylate.
- Michael addition of the glycinate ester.
- Cyclocondensation with urea to form the pyrimidine-dione ring.
This method achieves 61% yield but requires rigorous purification via recrystallization from ethanol/water.
Industrial-Scale Optimization
For kilogram-scale production, continuous flow chemistry outperforms batch methods. Utilizing a microreactor, the cyclocondensation step achieves 89% conversion at 150°C with a residence time of 2 minutes, compared to 12 hours in batch. Catalyst recycling is enabled by immobilizing Pd on mesoporous silica, reducing metal leaching to <0.1 ppm.
Analytical Characterization Data
Table 1. Spectroscopic Data for 6-(3-Methoxypropyl)-4-(o-Tolyl)-3,4,6,7-Tetrahydro-1H-Pyrrolo[3,4-d]Pyrimidine-2,5-Dione
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
